![molecular formula C42H42N28O14 B034203 葫芦[7]脲 CAS No. 259886-50-5](/img/structure/B34203.png)

葫芦[7]脲

描述

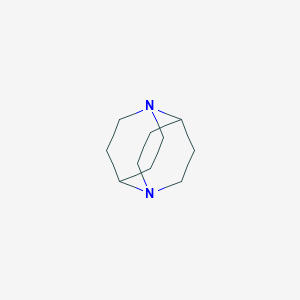

Cucurbit7uril is a macrocyclic molecule composed of glycoluril monomers linked by methylene bridges. It is part of the cucurbituril family, which is known for its ability to form host-guest complexes with a variety of molecules. The name “cucurbituril” is derived from the resemblance of these molecules to a pumpkin, which belongs to the Cucurbitaceae family. Cucurbit7uril has a larger cavity compared to other members of the cucurbituril family, making it suitable for binding larger guest molecules .

科学研究应用

Cucurbit7uril has a wide range of scientific research applications, including:

Chemistry: It is used as a molecular container in host-guest chemistry, facilitating the study of molecular interactions and catalysis.

Biology: Cucurbituril is employed in the encapsulation and delivery of bioactive molecules, enhancing their stability and bioavailability.

Industry: Cucurbituril is used in the development of supramolecular hydrogels and other advanced materials with unique properties .

作用机制

Target of Action

Cucurbit7uril (CB7) is a synthetic macrocyclic molecule known for its ability to form host-guest complexes with different molecules . Its primary targets include adamantane-modified dyes , polyamines , and various bioactive molecules . These targets play crucial roles in enhancing fluorescence intensity in aqueous environments , inhibiting virus replications , and regulating bioactive molecules through competitive binding .

Mode of Action

CB7 interacts with its targets through a host-guest complexation mechanism . For instance, it forms complexes with adamantane-modified dyes, improving their fluorescence emission performance in water . In the case of RNA viruses, CB7 inhibits virus replications by competitively binding with polyamines . This interaction results in changes such as increased fluorescence intensity and reduced viral infectivity .

Biochemical Pathways

CB7 affects various biochemical pathways. For instance, it influences the endocytosis and excretion pathways of dye-conjugated CB7s in live cells . These dye-conjugated CB7s are translocated into live cells predominantly by clathrin-mediated endocytosis and excreted from cells via lysosome-associated exocytosis .

Pharmacokinetics

The pharmacokinetics of CB7 involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that CB7 has a relatively fast plasma clearance and generally low organ accumulation, except for the kidneys . Absorption from the gastrointestinal tract into the bloodstream is minimal . These properties impact the bioavailability of CB7, influencing its potential as a drug delivery vehicle .

Result of Action

The action of CB7 leads to various molecular and cellular effects. For example, the fluorescence emission performance of dyes in water is effectively improved . CB7 also inhibits virus replications in a variety of cell lines . Furthermore, CB7 can regulate bioactive molecules through competitive binding , affecting their function and activity.

Action Environment

The action, efficacy, and stability of CB7 can be influenced by environmental factors. For instance, CB7 shows excellent host-guest complexation ability in aqueous environments . Moreover, the carbonyl-lace of CB7 can potentially act as a proton acceptor in an acidic environment, fine-tuning the fluorescence and singlet oxygen generation of CB7 nanoaggregates . These environmental factors can significantly impact the performance and application of CB7 in various fields.

准备方法

Cucurbit7uril is synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The reaction typically occurs at elevated temperatures, around 75 to 90°C, to favor the formation of the desired macrocyclic structure. The process involves the nucleophilic addition of glycoluril to formaldehyde, followed by cyclization to form the macrocycle. Fractional crystallization and dissolution are often required to isolate cucurbit7uril from other cucurbituril homologues .

化学反应分析

Cucurbit7uril undergoes various chemical reactions, primarily driven by its ability to form host-guest complexes. These reactions include:

Substitution Reactions: Cucurbituril can participate in substitution reactions where guest molecules are exchanged within its cavity.

Oxidation and Reduction: While cucurbituril itself is relatively stable, it can influence the redox behavior of guest molecules within its cavity.

Complexation Reactions: It forms stable complexes with a wide range of molecules, including drug molecules, amino acids, peptides, and dyes

Common reagents used in these reactions include various organic and inorganic compounds that can act as guests or reactants within the cucurbit7uril cavity. The major products formed depend on the specific guest molecules involved in the reactions.

相似化合物的比较

Cucurbit7uril is unique among the cucurbituril family due to its larger cavity size, which allows it to accommodate larger guest molecules. Similar compounds include:

- Cucurbit5uril : Smaller cavity, suitable for smaller guest molecules.

- Cucurbit6uril : Intermediate cavity size, commonly used in host-guest chemistry.

- Cucurbit8uril : Larger cavity, capable of binding two guest molecules simultaneously.

- Cyclodextrins : Another class of macrocyclic molecules with similar host-guest properties but different structural features.

- Calixarenes : Macrocyclic compounds with a different structural motif but similar applications in host-guest chemistry .

Cucurbit7uril stands out due to its unique combination of cavity size and binding affinity, making it a versatile tool in various scientific and industrial applications.

属性

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOBFUIMGBWEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42N28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316938 | |

| Record name | Cucurbit[7]uril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1163.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259886-50-5 | |

| Record name | Cucurbit[7]uril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cucurbit[7]uril (CB[7]) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cucurbit[7]uril interacts with guest molecules through non-covalent interactions like hydrophobic interactions and hydrogen bonding within its hydrophobic cavity. [, , , , , ] This encapsulation can alter the physicochemical properties of the guest, including solubility, stability, reactivity, and bioavailability. [, , , , , ] For example, Cucurbit[7]uril can enhance the solubility of poorly soluble drugs like fluorofenidone by inducing keto-enol tautomerization and forming inclusion complexes. [] Similarly, it can enhance the fluorescence of guest molecules like berberine upon complexation. [, ]

A: Cucurbit[7]uril possesses a barrel-shaped structure composed of seven glycoluril units linked by methylene bridges. While specific spectroscopic data is not detailed in the provided abstracts, common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry. [, , ] These techniques confirm the structure and purity of synthesized Cucurbit[7]uril and its derivatives.

A: Cucurbit[7]uril demonstrates high thermal stability, with an onset decomposition temperature exceeding 360°C. [] It exhibits good compatibility with various solvents and materials, including water, ethylene glycol, and gold nanoparticles. [, , ] This compatibility, along with its stability, makes Cucurbit[7]uril suitable for applications like lubrication additives, electrochemical sensing platforms, and drug delivery systems. [, , ]

A: While Cucurbit[7]uril itself might not be directly involved in catalytic transformations, it can act as a supramolecular catalyst by providing a confined environment that influences reaction pathways. [] For instance, it can stabilize carbocation intermediates, leading to enhanced photolysis efficiency in specific reactions. [] Additionally, Cucurbit[7]uril-stabilized gold nanoparticles show promising catalytic activity in reducing nitro compounds like nitrofurantoin and 4-nitrophenol. []

A: Computational studies, including Density Functional Theory (DFT) calculations, are employed to investigate various aspects of Cucurbit[7]uril chemistry. [, , , ] These include predicting the stability of host-guest complexes, calculating binding energies, analyzing spectroscopic properties, and understanding the impact of structural modifications on binding affinities. [, , , ] For instance, DFT calculations were used to understand the impact of Cucurbit[7]uril encapsulation on the absorption spectra of methylene blue and acridine orange. []

A: Structural modifications of Cucurbit[7]uril, such as methylation or hydroxylation, can influence its binding affinity and selectivity towards guest molecules. [, ] For example, monohydroxylated Cucurbit[7]uril (CB7-OH) exhibits slightly lower binding affinities compared to unmodified Cucurbit[7]uril for certain guests. [] Similarly, the inclusion of methyl groups on the Cucurbit[7]uril framework can alter its solubility and host-guest complexation behavior. []

A: Cucurbit[7]uril demonstrates high stability in various media, but its encapsulation properties can be influenced by factors like pH, temperature, and the presence of competing guest molecules. [, , ] Formulation strategies, such as the formation of nanoparticles or hydrogels, have been explored to improve its stability, control the release of encapsulated drugs, and enhance its biocompatibility. [, ]

A: In vitro and in vivo studies on Cucurbit[7]uril complexes demonstrate their potential in various applications. For instance, a Cucurbit[7]uril-mediated bactericidal nanoparticle showed potent antibacterial activity against the plant pathogen Xanthomonas oryzae pv oryzae in in vivo trials, effectively controlling rice bacterial blight. [] Another study highlighted the potential of the Cucurbit[7]uril-adamantane host-guest pair for pretargeted PET imaging, demonstrating specific tumor uptake and low background signal in xenograft models. []

A: Research on Cucurbit[7]uril has significantly evolved, with its applications expanding from simple host-guest chemistry to complex drug delivery systems, catalysts, and materials. [, , , , , ] Key milestones include the discovery of its unique binding properties, development of synthetic methods for its functionalization, and exploration of its applications in diverse fields. [, , ] Its ability to encapsulate and modify the properties of guest molecules has led to cross-disciplinary research in areas like supramolecular chemistry, materials science, nanotechnology, and biomedical engineering. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)

![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)